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Compound of Interest

Phenylmethyl N-(10-
Compound Name:
bromodecyl)carbamate

Cat. No.: B15546748

Phenylmethyl N-(10-bromodecyl)carbamate: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological activity of Phenylmethyl N-(10-bromodecyl)carbamate. The
information is intended for researchers, scientists, and professionals involved in drug
development and chemical synthesis.

Core Chemical Properties

Phenylmethyl N-(10-bromodecyl)carbamate is a carbamate ester containing a long-chain
bromoalkane. Carbamates are a well-established class of compounds with diverse applications
in pharmaceuticals and agrochemicals, often acting as inhibitors of enzymes such as
acetylcholinesterase. The presence of a terminal bromine atom in the decyl chain offers a
reactive handle for further chemical modifications, making this compound a potentially valuable
intermediate in the synthesis of more complex molecules, including radiolabeled tracers or
targeted therapeutic agents.

While specific experimental data for this compound, such as melting and boiling points, are not
widely available in published literature, its fundamental properties have been reported and are
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summarized below.

Property Value

Molecular Formula C18H28BrNO2

Molecular Weight 370.3 g/mol

CAS Number 1555589-26-8

Purity Typically >298%

Solubility Soluble in Dichloromethane (DCM)
Storage Conditions -20°C

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of Phenylmethyl N-(10-
bromodecyl)carbamate is not explicitly documented in readily accessible scientific literature.
However, based on general principles of organic chemistry, a plausible and commonly
employed synthetic route would involve the reaction of 10-bromodecan-1-amine with benzyl
chloroformate. This reaction is a standard method for the formation of N-benzyl carbamates
(Cbz group protection of amines).

Proposed Synthesis of Phenylmethyl N-(10-
bromodecyl)carbamate

This protocol is a generalized procedure and may require optimization for specific laboratory
conditions.

Materials:
e 10-bromodecan-1-amine hydrochloride
e Benzyl chloroformate

e Sodium bicarbonate (NaHCO3) or another suitable base (e.g., triethylamine)
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e Dichloromethane (DCM)

o Saturated agueous sodium bicarbonate solution

e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2S04)
« Silica gel for column chromatography

e Hexanes and Ethyl Acetate for chromatography elution

Procedure:

» Amine Free-Basing: Dissolve 10-bromodecan-1-amine hydrochloride in water and add a
saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8). Extract
the free amine into dichloromethane (3 x 50 mL). Combine the organic layers, dry over
anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the
free 10-bromodecan-1-amine.

o Carbamate Formation: Dissolve the 10-bromodecan-1-amine (1.0 eq) in dichloromethane in
a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice
bath.

e Add sodium bicarbonate (2.0 eq) to the solution.

o Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

» Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the
reaction progress by thin-layer chromatography (TLC).

o Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.
Wash the organic layer sequentially with 1M HCI, saturated aqueous sodium bicarbonate
solution, and brine.

 Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure to yield the crude product. Purify the crude product by silica gel
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column chromatography using a gradient of ethyl acetate in hexanes to obtain pure
Phenylmethyl N-(10-bromodecyl)carbamate.

o Characterization: The purified product should be characterized by 1H NMR, 13C NMR, and
mass spectrometry to confirm its identity and purity. While specific spectra for this exact
compound are not publicly available, the expected shifts would be consistent with the
proposed structure.

Synthesis Workflow
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A generalized workflow for the synthesis of the target compound.

Biological Activity and Mechanism of Action
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Carbamate-containing compounds are well-known for their ability to inhibit acetylcholinesterase
(AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition
of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic
neurotransmission. This mechanism is the basis for the use of carbamates as insecticides and
in the treatment of conditions such as myasthenia gravis and Alzheimer's disease.

While no specific biological studies on Phenylmethyl N-(10-bromodecyl)carbamate have
been found, it is reasonable to hypothesize that it may act as an AChE inhibitor. The
phenylmethyl carbamate moiety would likely be responsible for the inhibitory activity, while the
10-bromodecyl chain could influence its pharmacokinetic properties, such as membrane
permeability and binding affinity.

Acetylcholinesterase Inhibition Signaling Pathway

The fundamental role of acetylcholinesterase is to terminate the nerve impulse at cholinergic
synapses by hydrolyzing acetylcholine. Carbamate inhibitors interfere with this process by
reacting with the serine residue in the active site of AChE, forming a carbamoylated enzyme
that is much more stable and slower to hydrolyze than the acetylated enzyme. This effectively
inactivates the enzyme, leading to the accumulation of acetylcholine and subsequent
overstimulation of acetylcholine receptors.
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Mechanism of acetylcholinesterase inhibition by carbamates.

Experimental Protocol: Acetylcholinesterase
Inhibition Assay

To evaluate the potential of Phenylmethyl N-(10-bromodecyl)carbamate as an AChE
inhibitor, a standard in vitro colorimetric assay based on Ellman's reagent can be employed.

Principle:

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.
Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to
produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by
measuring the absorbance at 412 nm. The rate of color development is proportional to the
AChE activity.

Materials:
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e Acetylcholinesterase (from electric eel or human recombinant)
e Acetylthiocholine iodide (ATCI)

o 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

o Tris-HCI buffer (e.g., 50 mM, pH 8.0)

e Phenylmethyl N-(10-bromodecyl)carbamate (test compound)
o Donepezil or another known AChE inhibitor (positive control)

e Dimethyl sulfoxide (DMSO)

e 96-well microplate

e Microplate reader

Procedure:

o Reagent Preparation:

[¢]

Prepare a stock solution of AChE in Tris-HCI buffer.
o Prepare a stock solution of ATCI in deionized water.
o Prepare a stock solution of DTNB in Tris-HCI buffer.

o Prepare a stock solution of Phenylmethyl N-(10-bromodecyl)carbamate and the positive
control in DMSO. Perform serial dilutions in Tris-HCI buffer to achieve the desired test
concentrations. The final DMSO concentration in the assay should be kept below 1%.

o Assay Setup (in a 96-well plate):
o Blank wells: 150 pL Tris-HCI buffer, 50 uL DTNB solution.

o Control wells (100% activity): 100 uL Tris-HCI buffer, 50 uL DTNB solution, 50 uL ATCI
solution, and 20 uL of the vehicle (buffer with the same DMSO concentration as the test
wells).

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15546748?utm_src=pdf-body
https://www.benchchem.com/product/b15546748?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15546748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Test wells: 100 L Tris-HCI buffer containing the test compound at various concentrations,
50 puL DTNB solution, 50 pL ATCI solution.

e Enzyme Addition and Incubation:

o Add 20 pL of the AChE solution to the control and test wells to initiate the reaction. Do not
add enzyme to the blank wells.

o Incubate the plate at 37 °C.
e Measurement:

o Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15
minutes) using a microplate reader.

e Data Analysis:
o Calculate the rate of reaction (change in absorbance per minute) for each well.

o The percentage of inhibition can be calculated using the following formula: % Inhibition =
[1 - (Rate of test well / Rate of control well)] x 100

o Plot the % inhibition against the logarithm of the inhibitor concentration to determine the
IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

Phenylmethyl N-(10-bromodecyl)carbamate is a compound with potential applications in
medicinal chemistry, particularly as a scaffold for the development of enzyme inhibitors. Its
synthesis can be achieved through established carbamate formation reactions. Based on its
chemical structure, it is a putative acetylcholinesterase inhibitor. The provided experimental
protocol for AChE inhibition offers a robust method to validate this hypothesis and quantify its
inhibitory potency. The presence of the bromodecyl chain provides a versatile point for further
chemical elaboration, enabling the development of more complex and potentially more potent
and selective therapeutic agents. Further research is warranted to fully elucidate the chemical
and biological properties of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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